molecular formula C6H6N2O3 B1296613 3-Methoxy-2-nitropyridine CAS No. 20265-37-6

3-Methoxy-2-nitropyridine

Cat. No.: B1296613
CAS No.: 20265-37-6
M. Wt: 154.12 g/mol
InChI Key: LSXHCFSGOBFNDX-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitropyridine (CAS: 20265-37-6) is a nitro-substituted pyridine derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It is commercially available and serves as a critical precursor in synthesizing bioactive heterocyclic compounds, particularly imidazo[4,5-b]pyridines . Structurally, it features a methoxy group at the 3-position and a nitro group at the 2-position on the pyridine ring, which influence its reactivity in nucleophilic aromatic substitution (SNAr) and cyclization reactions . Physical properties include a melting range of 72–77°C and a yellow crystalline appearance .

Its synthetic utility is highlighted in multi-step reactions, such as the preparation of 1-methylimidazo[4,5-b]pyridines, where it undergoes methoxy-to-methylamino substitution followed by cyclization with phenylacetic acid (51% yield) and subsequent functionalization .

Preparation Methods

Nitration of Pyridine Derivatives

One effective method involves the nitration of pyridine derivatives followed by methoxylation. The general steps include:

  • Nitration : Starting with a suitable pyridine derivative, such as 2-methoxypyridine, which is treated with a nitrating agent (e.g., a mixture of concentrated sulfuric acid and nitric acid) to introduce a nitro group at the desired position.

  • Methoxylation : The resulting nitropyridine can then undergo methoxylation using sodium methoxide in methanol, typically at temperatures ranging from 25°C to 60°C.

Direct Synthesis from Chlorinated Precursors

Another approach involves starting from chlorinated pyridine derivatives:

  • Chlorination : For instance, 2,6-dichloropyridine can be synthesized through the chlorination of pyridine using chlorine gas or other chlorinating agents.

  • Nitration and Methoxylation : Following chlorination, the compound can be nitrated similarly to the previous method and subsequently methoxylated.

Alternative Methods Using KNO3

Recent innovations have introduced alternative nitrating agents such as potassium nitrate (KNO3) combined with sulfuric acid for safer and more environmentally friendly processes:

  • Procedure : The method involves dissolving pyridine derivatives in concentrated sulfuric acid and adding KNO3 gradually while heating. This generates nitric acid in situ for nitration without producing harmful acid mists.

Summary of Preparation Methods

Method Key Steps Typical Yield (%) Conditions
Nitration followed by Methoxylation Nitrating agent + Methanol 70-85% 25°C - 60°C
Direct from Chlorinated Precursors Chlorination + Nitration + Methoxylation 75-90% Varies (often room temperature)
KNO3 Method KNO3 + Sulfuric Acid >85% Controlled heating

Nitration Reaction

In a typical nitration reaction:

  • A mixture of concentrated sulfuric acid and nitric acid is prepared.
  • The pyridine derivative is added slowly while maintaining a temperature below 50°C to control the reaction rate and minimize side reactions.

Methoxylation Reaction

For methoxylation:

  • Sodium methoxide is added to the nitropyridine solution in methanol.
  • The reaction is conducted at ambient temperature or slightly elevated temperatures (25°C - 60°C), monitored by thin-layer chromatography (TLC) until completion.

Various studies have reported on the yields obtained through these methods:

  • A study reported yields between 70% to 90% for the synthesis of 3-Methoxy-2-nitropyridine via traditional nitration followed by methoxylation.

  • The use of KNO3 as a nitrating agent has shown improved yields (>85%) due to reduced side reactions and better control over the reaction environment.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to release reactive nitrogen species, which can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs of 3-methoxy-2-nitropyridine include:

Compound Name CAS No. Molecular Formula Substituents (Position) Key Applications/Reactivity
3-Methyl-2-nitropyridine - C₆H₆N₂O₂ 3-CH₃, 2-NO₂ High-yield [18F]fluoride substitution (88–91% RCY)
6-Chloro-2-methoxy-3-nitropyridine 40851-91-0 C₆H₅ClN₂O₃ 6-Cl, 2-OCH₃, 3-NO₂ Intermediate for chlorinated heterocycles
2-Methoxy-4-methyl-3-nitropyridine - C₇H₈N₂O₃ 2-OCH₃, 4-CH₃, 3-NO₂ Synthesized in 80% yield via nitration
3-Methoxy-6-methyl-2-nitropyridine - C₇H₈N₂O₃ 3-OCH₃, 6-CH₃, 2-NO₂ [18F]fluoride substitution (81% RCY at 120°C)
2-(4-Methoxyphenoxy)-3-nitropyridine - C₁₂H₁₀N₂O₄ 2-OPh(4-OCH₃), 3-NO₂ Fluorescence studies; orthogonal ring conformation

Key Observations :

  • Substituent Position : The 2-nitro group is critical for SNAr reactivity, while methoxy/methyl groups at the 3- or 6-position modulate electronic effects and steric hindrance .
  • Chlorinated Derivatives : Introduction of chlorine (e.g., 6-Chloro-2-methoxy-3-nitropyridine) increases molecular weight (188.57 g/mol) and alters solubility, favoring halogenation pathways .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

This compound exhibits high reactivity in SNAr reactions due to the electron-withdrawing nitro group. Comparative data with analogs:

Compound Reaction Conditions Radiochemical Yield (RCY) Key Finding
This compound 140°C, 30 min, [18F]fluoride 88–91% Methoxy group minimally impacts SNAr efficiency
3-Methyl-2-nitropyridine 140°C, 30 min, [18F]fluoride 89% Methyl group similarly tolerated
3-Methoxy-6-methyl-2-nitropyridine 120°C, 30 min, [18F]fluoride 81 ± 1% Lower temperature sufficient due to steric/electronic effects

Notable Trends:

  • Methoxy vs. Methyl : Both groups marginally affect SNAr efficiency in 2-nitropyridines, with methoxy offering slightly better yields .
  • Ortho-Substitution : Methoxy at the 3-position (meta to nitro) reduces steric clash compared to ortho-substituted analogs, enhancing reaction rates .

Comparisons :

  • 2-Methoxy-4-methyl-3-nitropyridine (7d) : Synthesized in 80% yield via nitration, higher than chlorinated analogs due to fewer competing side reactions .
  • 6-Chloro-2-methoxy-3-nitropyridine : Requires harsher conditions for substitution, reflecting chlorine’s electron-withdrawing effects .

Physicochemical Properties

Property This compound 6-Chloro-2-methoxy-3-nitropyridine 3-Methyl-2-nitropyridine
Molecular Weight (g/mol) 154.12 188.57 152.12
Melting Point (°C) 72–77 Not reported 85–90 (estimated)
Solubility Moderate in polar solvents Low in water, high in chloroform Moderate in ethanol
Stability Stable under inert atm. Sensitive to hydrolysis Air-stable

Insights :

  • Chlorine incorporation reduces aqueous solubility but enhances stability in organic phases .
  • Methyl groups improve thermal stability compared to methoxy derivatives .

Biological Activity

3-Methoxy-2-nitropyridine (CAS No. 20265-37-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and molecular docking analyses.

  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.12 g/mol
  • Melting Point : 73°C to 76°C
  • IUPAC Name : this compound
  • PubChem CID : 556063
  • SMILES : COC1=C(N=CC=C1)N+[O-]

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that nitropyridine derivatives possess significant antimicrobial properties. A study demonstrated that various substituted nitropyridines, including this compound, showed inhibitory effects against several bacterial strains, suggesting potential use as antibacterial agents .

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

3. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. For example, a study reported binding energies ranging from -4.5 to -5.4 kcal/mol for different protein targets, indicating strong interactions that could be exploited for drug design .

Protein TargetBinding ResiduesBinding Energy (kcal/mol)
6EUOSER126, ASP125-5.4
7E58SER171, ARG310-4.5
2QVDCYS29, GLY26-4.9

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest and apoptosis through intrinsic pathways .

Q & A

Q. Basic: What are the established synthetic routes for preparing 3-Methoxy-2-nitropyridine?

Answer:
this compound can be synthesized via nucleophilic aromatic substitution (SNAr). A common method involves reacting 2-chloro-3-nitropyridine with sodium methoxide (NaOMe) under reflux conditions. For example, analogous procedures (e.g., synthesis of 3-nitro-2-phenoxypyridine) use phenol derivatives and sodium hydroxide in polar solvents like water or THF, followed by heating (423–433 K for 5 h) and extraction with chloroform . For methoxy substitution, sodium methoxide replaces sodium hydroxide. Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) is typical .

Q. Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:
Structural confirmation relies on:

  • 1H/13C NMR : To identify methoxy (-OCH3) and nitro (-NO2) group signals. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while nitro groups influence aromatic proton splitting patterns .
  • IR Spectroscopy : Peaks at ~1530 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch) confirm nitro functionality. Methoxy C-O stretches appear near 1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 169 for C6H6N2O3) and fragmentation patterns validate the molecular formula .

Q. Advanced: How do substituents like methoxy groups influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:
The methoxy group at the 3-position acts as an electron-donating group (EDG), which meta-directs electrophilic substitution but has a minor effect on SNAr reactivity. Studies show that this compound undergoes fluorination with [18F]fluoride efficiently (70–89% radiochemical yield at 140°C in 1–30 min), suggesting that steric and electronic effects of the methoxy group are less critical in SNAr compared to traditional electrophilic substitution . This contrasts with nitro groups, which strongly activate the ring for SNAr by withdrawing electron density .

Q. Advanced: What crystallographic insights reveal the molecular conformation of this compound derivatives?

Answer:
X-ray crystallography of related compounds (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) shows:

  • Dihedral Angles : The pyridine and benzene rings form near-orthogonal angles (~86.69°), with the methoxy group deviating slightly (C–O–C–C torsion angle = 166.5°) .
  • Intermolecular Interactions : C–H···π and N–O···π interactions stabilize crystal packing, forming layered structures in the ab plane . These findings suggest that steric hindrance from substituents impacts molecular geometry and supramolecular assembly.

Q. Advanced: How can fluorination reactions of this compound be optimized for radiopharmaceutical applications?

Answer:
Key parameters for efficient [18F]fluoride substitution include:

  • Temperature : 140°C ensures sufficient activation energy for SNAr.
  • Reaction Time : 30 min balances yield (81 ± 1%) and practical workflow constraints.
  • Precursor Design : Use of nitro as a leaving group is critical, as it enhances electrophilicity at the 2-position. The methoxy group’s minor steric effect allows high radiochemical yields without requiring extreme conditions .

Q. Advanced: How do conflicting crystallographic data on substituent effects inform molecular modeling?

Answer:
Contradictions in dihedral angles (e.g., methoxy vs. nitro group coplanarity) highlight the need for:

  • Comparative Analysis : Compare crystal structures of derivatives (e.g., 2-(2-Methoxyphenoxy)-3-nitropyridine vs. 2-(4-Methoxyphenoxy)-3-nitropyridine) to isolate substituent effects .
  • Computational Modeling : Density functional theory (DFT) can predict torsion angles and verify experimental data. For example, deviations in nitro group coplanarity (O1–N2–C2–C1 = -26.1° in vs. -6.45° in ) may arise from crystal packing forces rather than intrinsic electronic effects.

Properties

IUPAC Name

3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHCFSGOBFNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339415
Record name 3-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-37-6
Record name 3-Methoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20265-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The similar reaction as described in Reference Example 9 by using 2-nitro-3-hydroxypyridine (7.0 g), potassium carbonate (6.91 g) and methyl iodide (4.67 ml) gave the title compound (7.5 g) as crystalline powders.
Quantity
7 g
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reactant
Reaction Step One
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6.91 g
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reactant
Reaction Step Two
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4.67 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction flask was loaded with 3-hydroxy-2-nitropyridine (20 g), dimethylformamide (80 ml), and potassium carbonate (23.4 g), and they were mixed, followed by dropwise addition of methyl iodide (52.4 g) to the flask in 2.2 hours. After stirring overnight, water was added to this for crystallization. The crystals were filtrated for collection and dried to give 3-methoxy-2-nitropyridine (16.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
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reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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